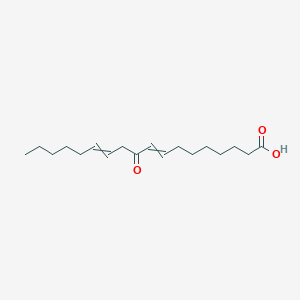
10-Oxooctadeca-8,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxooctadeca-8,12-dienoic acid is a polyunsaturated fatty acid derivative. It belongs to the class of organic compounds known as linoleic acids and derivatives. This compound is characterized by the presence of a keto group at the 10th carbon and double bonds at the 8th and 12th positions in the carbon chain. It is a significant compound in various biological and chemical processes due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Oxooctadeca-8,12-dienoic acid can be synthesized through the oxidation of linoleic acid. The process involves the use of specific oxidizing agents under controlled conditions to introduce the keto group at the desired position. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent in an alkaline medium. The reaction is typically carried out at room temperature, and the product is purified through chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological processes. Microbial fermentation using genetically engineered microorganisms that express specific enzymes can convert linoleic acid to the desired product. This method is advantageous due to its efficiency and eco-friendliness compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10-Oxooctadeca-8,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Addition Reactions: Halogens (Br2, Cl2), hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of 10-hydroxy-octadeca-8,12-dienoic acid.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
10-Oxooctadeca-8,12-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which 10-Oxooctadeca-8,12-dienoic acid exerts its effects involves its interaction with specific molecular targets. One of the primary targets is the peroxisome proliferator-activated receptor alpha (PPARα). Upon binding to PPARα, the compound modulates the expression of genes involved in lipid metabolism, leading to altered cellular functions. This interaction is crucial for its biological activities, including its anti-inflammatory and lipid-lowering effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Similar structure with the keto group at the 9th carbon.
10-Hydroxy-octadeca-8,12-dienoic acid: Similar structure with a hydroxyl group instead of a keto group.
Linoleic acid: The parent compound with no keto group.
Uniqueness
10-Oxooctadeca-8,12-dienoic acid is unique due to the specific positioning of the keto group and double bonds, which confer distinct chemical and biological properties. Its ability to modulate PPARα activity sets it apart from other similar compounds, making it a valuable molecule in various research and industrial applications.
Propriétés
Numéro CAS |
115797-05-2 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
10-oxooctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11-12,15H,2-7,9-10,13-14,16H2,1H3,(H,20,21) |
Clé InChI |
ZYMMAFQWJPQEPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(=O)C=CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


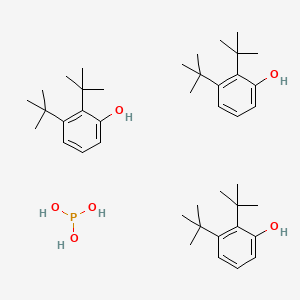
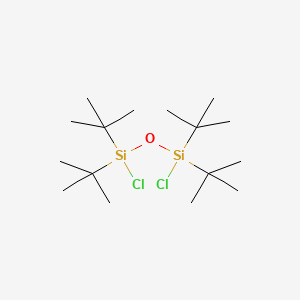
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

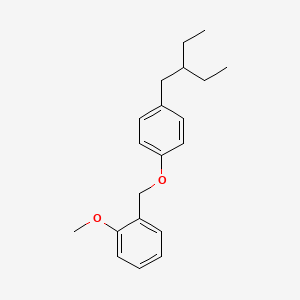
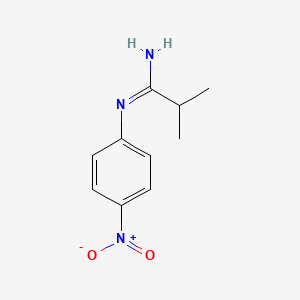

![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

